1-(3,5-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-pyrrol-2-yl)ethanone is a key intermediate in the synthesis of SU11274. [] SU11274 is a small molecule inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in cell growth and survival. [, ] Overexpression or mutation of c-Met has been observed in various solid tumors, making it a potential target for cancer therapy. [, ]
The synthesis of 1-(3,5-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-pyrrol-2-yl)ethanone is a multi-step process. While the specific synthesis of this intermediate is not detailed in the provided papers, the synthesis of SU11274, which uses this molecule as a precursor, is described. [] The synthesis of SU11274 begins with tert-butyl 3-oxobutanoate and involves eight distinct steps, ultimately leading to the final product. [] The process has been optimized to require mild reaction conditions, making it suitable for laboratory-scale production. []
The chemical reactions involving 1-(3,5-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-pyrrol-2-yl)ethanone are primarily focused on its use as an intermediate in the synthesis of SU11274. [] The exact reactions it undergoes during this synthesis pathway are not described in the provided abstracts.
While 1-(3,5-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-pyrrol-2-yl)ethanone itself doesn't have a direct mechanism of action described in the provided abstracts, its derivative, SU11274, functions by inhibiting the c-Met receptor tyrosine kinase. [, ] This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell growth and survival, including AKT, GSK-3beta, and the pro-apoptotic transcription factor FKHR. [, ] This disruption of downstream signaling pathways ultimately leads to cell cycle arrest and apoptosis in cells where c-Met is overactive. [, ]
The primary application of 1-(3,5-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-pyrrol-2-yl)ethanone, based on the provided information, is its use as a crucial intermediate in the synthesis of SU11274. [] SU11274, being a c-Met inhibitor, holds potential for research in cancer therapies targeting tumors with overexpressed or mutated c-Met. [, ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2